Cas no 90390-03-7 (N-(3-nitrobenzyl)ethanamine)

N-(3-nitrobenzyl)ethanamine is a nitro-substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a nitro group at the meta position of the benzyl ring, enhancing reactivity for further functionalization. The compound serves as a versatile intermediate in the preparation of amines, amides, and other nitrogen-containing compounds. Its nitro group can be selectively reduced to yield aminobenzyl derivatives, useful in drug development. The ethanamine moiety provides additional flexibility for derivatization, making it valuable in medicinal chemistry and material science. Proper handling is advised due to the nitro group's potential sensitivity. Storage under inert conditions is recommended to maintain stability.
N-(3-nitrobenzyl)ethanamine structure
N-(3-nitrobenzyl)ethanamine structure
Product Name:N-(3-nitrobenzyl)ethanamine
CAS No:90390-03-7
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD07110182
CID:1951696
PubChem ID:485409
Update Time:2025-05-25

N-(3-nitrobenzyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-nitrobenzyl)ethanamine
    • Benzenemethanamine, N-ethyl-3-nitro-
    • ethyl[(3-nitrophenyl)methyl]amine
    • ETHYL-(3-NITRO-BENZYL)-AMINE
    • N-ethyl-(3-nitrobenzyl)amine
    • AKOS000159784
    • EN300-41914
    • 90390-03-7
    • VVXKCFGNOOAFGU-UHFFFAOYSA-N
    • N-(3-nitrophenylmethyl)ethylamine
    • CHEMBL1626617
    • N-[(3-nitrophenyl)methyl]ethanamine
    • A1-17099
    • SCHEMBL5716402
    • DTXSID30238132
    • DB-319552
    • MDL: MFCD07110182
    • Inchi: 1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
    • InChI Key: VVXKCFGNOOAFGU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)CNCC)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.8Ų

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N-(3-nitrobenzyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:90390-03-7)N-(3-nitrobenzyl)ethanamine
Order Number:A860815
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):222.0
Email:sales@amadischem.com

Additional information on N-(3-nitrobenzyl)ethanamine

Professional Introduction to N-(3-nitrobenzyl)ethanamine (CAS No. 90390-03-7)

N-(3-nitrobenzyl)ethanamine, identified by its Chemical Abstracts Service number CAS No. 90390-03-7, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of N-(3-nitrobenzyl)ethanamine consists of an ethylamine moiety attached to a 3-nitrobenzyl group. This configuration imparts distinct chemical characteristics, making it a valuable intermediate in organic synthesis and a candidate for further functionalization. The presence of the nitro group enhances reactivity, allowing for diverse chemical transformations that are pivotal in drug development and material science.

In recent years, N-(3-nitrobenzyl)ethanamine has been explored for its role in synthesizing bioactive molecules. Researchers have leveraged its reactivity to develop novel pharmacophores, which are essential in designing drugs with specific therapeutic targets. The compound's ability to undergo selective modifications has opened doors for creating derivatives with enhanced efficacy and reduced side effects.

One of the most compelling applications of N-(3-nitrobenzyl)ethanamine is in the field of medicinal chemistry. Its incorporation into drug candidates has shown promise in treating various diseases, including neurological disorders and infectious diseases. The nitro group's ability to participate in redox reactions makes it particularly useful in developing prodrugs that can be activated at specific sites within the body, thereby improving drug delivery and bioavailability.

Recent studies have also highlighted the compound's potential in material science. N-(3-nitrobenzyl)ethanamine has been used to synthesize polymers with tailored properties, such as increased stability or biodegradability. These materials are crucial for applications ranging from medical implants to sustainable packaging solutions.

The synthesis of N-(3-nitrobenzyl)ethanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and flow chemistry, have been employed to optimize yield and purity. These advancements have not only improved the accessibility of the compound but also paved the way for scalable production methods suitable for industrial applications.

In conclusion, N-(3-nitrobenzyl)ethanamine (CAS No. 90390-03-7) is a versatile compound with far-reaching implications in pharmaceuticals and materials science. Its unique chemical properties and reactivity make it a cornerstone in the development of new drugs and innovative materials. As research continues to uncover its potential, the applications of this compound are expected to expand, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90390-03-7)N-(3-nitrobenzyl)ethanamine
A860815
Purity:99%
Quantity:1g
Price ($):222.0
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